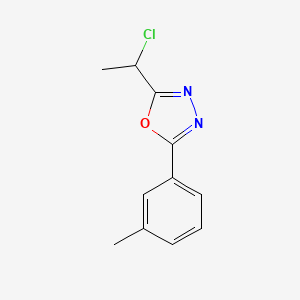
(E)-8-(2-benzylidenehydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(2-benzylidenehydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as BHED, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. BHED has shown to be effective in inhibiting the activity of a protein called SIRT2, which plays a critical role in a variety of cellular processes. In
Aplicaciones Científicas De Investigación
Multitarget Drugs for Neurodegenerative Diseases
8-Benzyl-substituted tetrahydropyrazino[2,1‐f]purinediones, derivatives similar to the compound , have been designed to improve water solubility and evaluated for their potential as multitarget drugs for neurodegenerative diseases. Potent dual‐target‐directed A1/A2A adenosine receptor antagonists were identified among these derivatives, highlighting their relevance in symptomatic as well as disease‐modifying treatment of neurodegenerative diseases. These compounds demonstrate advantages over single‐target therapeutics, offering a promising approach for more effective treatments (Brunschweiger et al., 2014).
Psychotropic Potential
Research into 8-aminoalkyl derivatives of purine-2,6-dione with various substituents has revealed potential psychotropic activity. Selected derivatives exhibited antidepressant-like and anxiolytic-like effects in mice models, underscoring the therapeutic potential of such compounds in addressing mental health disorders. The modification of substituents in purine-2,6-dione derivatives opens possibilities for designing new serotonin receptor ligands with significant psychotropic effects (Chłoń-Rzepa et al., 2013).
Anticancer Activities
Synthesized derivatives of purine, including those akin to the specified compound, have been evaluated for their anticancer properties. Studies have demonstrated the potential of certain derivatives to act against various cancer cell lines, indicating their utility in developing new anticancer agents. These findings highlight the importance of purine derivatives in medicinal chemistry for cancer treatment (Deady et al., 2003).
Anti-HIV and Antimicrobial Effects
Investigations into novel substituted purine derivatives have shown promising in vitro anti-HIV-1 and antimicrobial activities. This research emphasizes the potential of purine-based compounds in developing treatments for infectious diseases, including HIV and bacterial infections. The efficacy of these compounds against various pathogens suggests their significant role in addressing global health challenges (Rida et al., 2007).
Propiedades
IUPAC Name |
8-[(2E)-2-benzylidenehydrazinyl]-7-ethyl-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2/c1-4-22-12-13(20(2)16(24)21(3)14(12)23)18-15(22)19-17-10-11-8-6-5-7-9-11/h5-10H,4H2,1-3H3,(H,18,19)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKGTUNDOOMUJF-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NN=CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(N=C1N/N=C/C3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-8-(2-benzylidenehydrazinyl)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

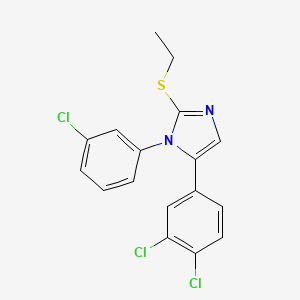
![1-(4-chlorophenyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclopentanecarboxamide](/img/structure/B2981276.png)
![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-chlorophenyl)butanamide](/img/structure/B2981278.png)

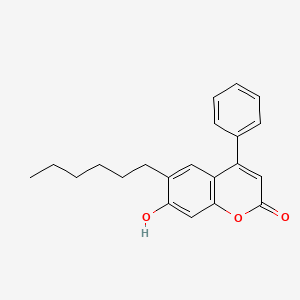
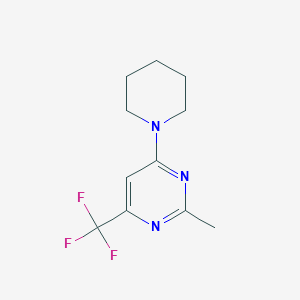
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B2981283.png)


![5-ethyl-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-sulfonamide](/img/structure/B2981287.png)
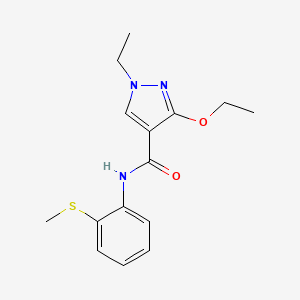
![(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2981290.png)
![N-(2,3,4-trifluorophenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2981292.png)
